molecular formula C6H5F3N2O B15321724 2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-one

2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-one

Cat. No.: B15321724
M. Wt: 178.11 g/mol
InChI Key: ZFVQTHNABSLHKG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-5-carboxylic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Trifluoromethylation: The acid chloride is then reacted with trifluoromethyl anion (CF₃⁻) to introduce the trifluoromethyl group, resulting in the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to other functional groups.

  • Substitution: Substitution reactions can occur at the pyrazole ring, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Derivatives with reduced trifluoromethyl groups, such as hydroxylated or aminated compounds.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems.

  • Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

  • 1,1,1-Trifluoropropan-2-one: A structurally similar compound with a trifluoromethyl group but lacking the pyrazole ring.

  • 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Another fluorinated pyrazole derivative with a hydroxyl group.

Uniqueness: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its combination of the trifluoromethyl group and the pyrazole ring, which provides distinct chemical and biological properties compared to other similar compounds.

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Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanone

InChI

InChI=1S/C6H5F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3H,1H3

InChI Key

ZFVQTHNABSLHKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)C(F)(F)F

Origin of Product

United States

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